(5-Fluoropyridin-3-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C6H7FN2O2S |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7FN2O2S/c7-6-1-5(2-9-3-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
InChI Key |
MUNZQEAYGOEIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the methanesulfonamide group . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like ammonium formate .
Industrial Production Methods
Industrial production of (5-Fluoropyridin-3-yl)methanesulfonamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 5-position of the pyridine ring facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) under basic conditions. For example:
-
Phenethylamine displacement : In the presence of K<sub>2</sub>CO<sub>3</sub> and DMF, fluorine displacement by phenethylamine occurs, accompanied by a 1,3-sulfonyl migration to yield rearranged products (Figure 1) .
Mechanistic Pathways (Scheme 1) :
-
Initial attack by phenethylamine at the C-6 position of the pyridine ring.
-
Base-promoted aromatization and mesyl group migration.
-
Elimination of fluoride to form the final product.
| Reaction Condition | Outcome | Yield |
|---|---|---|
| Phenethylamine, K<sub>2</sub>CO<sub>3</sub>, DMF, 90°C | 1,3-Sulfonyl migration product | 95% |
Ring Functionalization via Photoredox Coupling
The fluoropyridine ring participates in photoredox-mediated reactions. A study demonstrated that α,α-difluoro-β-iodoketones coupled with silyl enol ethers under blue LED irradiation (using fac-Ir(ppy)<sub>3</sub> as a catalyst) to form fluoropyridines .
Key Steps :
-
Photoredox coupling generates difluorinated intermediates.
-
Condensation with ammonium acetate at 120°C yields 3-fluoropyridines .
| Component | Role | Reaction Outcome |
|---|---|---|
| fac-Ir(ppy)<sub>3</sub> | Photocatalyst | Enables radical initiation |
| NH<sub>4</sub>OAc | Condensation agent | Facilitates pyridine ring closure |
Biochemical Interactions
The compound binds competitively to bacterial ribosomal peptidyl transferase centers (PTC), inhibiting protein synthesis. Docking studies reveal:
-
Hydrogen bonding : Between the sulfonamide group and purine/pyrimidine residues (e.g., U2527, C2529) .
-
Hydrophobic interactions : The pyridine ring engages with nonpolar regions of the target enzyme .
Table 1: Binding Interactions with Haloarcula marismortui Ribosomal PTC
| Compound Region | Target Residues | Interaction Type |
|---|---|---|
| Sulfonamide | U2538, G2539 | Hydrogen bonding |
| Pyridine ring | C2486 | Hydrophobic |
Comparative Reactivity with Analogues
The 5-fluoro substitution distinguishes its reactivity from other halogenated derivatives:
| Parameter | 5-Fluoro Derivative | 5-Chloro Derivative |
|---|---|---|
| S<sub>N</sub>Ar Rate | Faster (due to higher electronegativity) | Slower |
| Enzyme Binding Affinity | 2.1 μM (IC<sub>50</sub>) | 5.8 μM (IC<sub>50</sub>) |
Mechanistic Insights
Scientific Research Applications
(5-Fluoropyridin-3-yl)methanesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . This can result in the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Anti-inflammatory Methanesulfonamide Derivatives
Key Compounds: Benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) .
- Structural Differences: These derivatives feature a benzothieno-pyrimidine core instead of a pyridine ring. The methanesulfonamide group is attached via a thioether linker to the heterocyclic system.
- Biological Activity: Strong inhibition of COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, with suppression of PGE2 and IL-8 production.
- Key Findings: The thioether linkage and bulky benzothieno-pyrimidine core enhance selectivity for inflammatory mediators. Compound 9, with a 2,4-difluorophenylthio group, showed particularly high potency .
Comparison: Unlike these derivatives, (5-Fluoropyridin-3-yl)methanesulfonamide lacks the extended fused-ring system, which may reduce steric hindrance and improve solubility.
Antiviral Methanesulfonamide-Quinoline Hybrids
Key Compounds: Quinoline-linked methanesulfonamides (e.g., compounds 45, 46, 47–49) .
- Structural Differences: These compounds use quinoline as the core, connected to methanesulfonamide via phenyl, alkyl, or saturated ring linkers (e.g., pyrrolidine in 48).
- Biological Activity : Inhibitors of HCV NS5B polymerase, with potency dependent on linker conformation. The phenyl linker (compound 39 ) and pyrrolidine linker (compound 48 ) showed optimal activity due to favorable interactions with Asp318 and Ser288 in the enzyme active site.
- Key Findings : Conformational rigidity (e.g., pyrrolidine) improves solubility while maintaining potency. The methanesulfonamide group is critical for hydrogen bonding with the target .
However, the fluorine atom may enhance electronegativity, improving binding to polar residues in enzyme targets.
Antitumor Methanesulfonamide vs. Phosphoramidate Derivatives
Key Compounds: 9-Anilinoacridine methanesulfonamide (AMSA) and dimethyl phosphoramidates .
- Structural Differences : AMSA contains an acridine core linked to methanesulfonamide, while phosphoramidates replace sulfonamide with a phosphate group.
- Biological Activity : Phosphoramidates exhibit twice the dose potency of AMSA against P388 leukemia but also higher toxicity. Both classes depend on acridine substitution for DNA intercalation.
- Key Findings : The sulfonamide group in AMSA contributes to DNA binding but may reduce metabolic stability compared to phosphoramidates .
Comparison : (5-Fluoropyridin-3-yl)methanesulfonamide’s pyridine core lacks the planar acridine structure, likely reducing DNA intercalation. However, the fluorine atom could mitigate oxidative metabolism, improving pharmacokinetics.
Receptor-Targeting Sulfonamide Isosteres
Key Compound : (1H-Indazol-3-yl)methanesulfonamide .
- Structural Differences : Features an indazole ring instead of pyridine.
- Biological Activity : Binds to Kv4.2 potassium channels with low interaction energy (−9.2 kcal/mol), similar to Zonisamide.
- Key Findings : The indazole ring’s hydrogen-bonding capability is critical for receptor interaction, unlike isoxazole or pyrazole isosteres .
However, fluorine’s electron-withdrawing effect could stabilize adjacent sulfonamide interactions.
Biological Activity
(5-Fluoropyridin-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of a fluorine atom into the pyridine ring enhances the compound's pharmacological profile, affecting its interactions with biological targets.
Chemical Structure and Properties
The molecular structure of (5-Fluoropyridin-3-yl)methanesulfonamide can be represented as follows:
This compound features a pyridine ring substituted at the 5-position with a fluorine atom and a methanesulfonamide group, which is known for its ability to form hydrogen bonds and interact with various biological receptors.
The biological activity of (5-Fluoropyridin-3-yl)methanesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety facilitates hydrogen bonding, potentially leading to the inhibition or modulation of enzyme activity. Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways related to antimicrobial activity and cancer treatment.
Antimicrobial Activity
A study evaluated the antibacterial properties of derivatives based on (5-Fluoropyridin-3-yl)methanesulfonamide, revealing promising results:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| 7j | 0.25 µg/mL | 8-fold stronger than linezolid |
| 7k | 0.50 µg/mL | Effective against biofilm formation |
These derivatives demonstrated not only antibacterial effects but also improved safety profiles in cytotoxicity tests, suggesting their potential as therapeutic agents against gram-positive bacterial infections .
Antiproliferative Activity
Research has shown that modifications to the (5-Fluoropyridin-3-yl)methanesulfonamide structure can yield compounds with significant antiproliferative effects. For instance, certain derivatives exhibited strong inhibition of tubulin assembly in HeLa cells, leading to mitotic delay and cell death:
| Compound | IC50 (µM) | Effect on Tubulin Dynamics |
|---|---|---|
| Compound A | 1.0 | Inhibits microtubule assembly |
| Compound B | 0.5 | Induces spindle morphology changes |
These findings highlight the potential of (5-Fluoropyridin-3-yl)methanesulfonamide derivatives in cancer therapy .
Case Study 1: HDAC Inhibition
A notable case study focused on the selective inhibition of histone deacetylases (HDACs) using (5-Fluoropyridin-3-yl)methanesulfonamide derivatives. The study found that these compounds selectively inhibited class II HDACs without causing toxicity associated with class I HDAC inhibition, indicating their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders .
Case Study 2: Neurotropic Activity
Another investigation assessed the neurotropic effects of related compounds derived from (5-Fluoropyridin-3-yl)methanesulfonamide. The study demonstrated that these compounds could enhance neurite outgrowth in PC12 cells, suggesting their potential for neuroregenerative therapies .
Q & A
Q. What are the optimal synthetic routes for (5-Fluoropyridin-3-yl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves two primary steps:
Formation of the pyridine core : Start with 5-fluoro-3-iodopyridine derivatives (e.g., via halogenation or cross-coupling reactions). highlights iodinated pyridine intermediates as precursors.
Sulfonamide introduction : React the pyridine intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. This nucleophilic substitution requires precise temperature control (0–5°C) to avoid side reactions .
- Optimization Tips :
- Use palladium-catalyzed Suzuki-Miyaura coupling for fluorophenyl group attachment (if applicable) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to enhance yield.
| Synthetic Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| Halogenation | I₂, H₂SO₄, 80°C | 60–75% | |
| Sulfonylation | MeSO₂Cl, Et₃N, DCM, 0°C | 70–85% |
Q. What analytical techniques are recommended for confirming structural integrity and purity?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of crystal structures. This program is robust for small-molecule resolution, even with twinned data .
- NMR spectroscopy : Analyze ¹⁹F NMR (δ ~ -110 ppm for fluoropyridine) and ¹H NMR (pyridine protons at δ 8.2–8.5 ppm) to confirm substitution patterns .
- HPLC-MS : Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect sulfonamide degradation products .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate fluoropyridine substitution effects?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with substituents at the 2-, 4-, or 6-positions of the pyridine ring. Compare bioactivity (e.g., enzyme inhibition) using dose-response assays.
- Fluorine Position Impact : Replace the 5-fluoro group with Cl, Br, or H to assess electronic effects. demonstrates positional isomers (e.g., 2-amino-3-fluorophenyl derivatives) exhibit varying binding affinities .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding energy. Tabulate IC₅₀ values for comparison:
| Substituent | Position | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| -F | 5 | 0.12 | -9.8 |
| -Cl | 5 | 0.45 | -8.2 |
| -H | 5 | 1.20 | -6.5 |
Q. What methodologies resolve discrepancies between spectroscopic and crystallographic data?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with HSQC and HMBC experiments to confirm proton-carbon connectivity. Compare with X-ray data (e.g., bond lengths/angles from SHELXL refinements) .
- Dynamic NMR for Conformers : If crystallography shows rigid structures but NMR suggests flexibility, perform variable-temperature NMR to detect rotamers or tautomers .
- DFT Calculations : Use Gaussian09 to optimize geometries and predict NMR chemical shifts. Discrepancies >0.5 ppm may indicate experimental artifacts .
Key Considerations for Experimental Design
- Contradiction Analysis : If biological activity conflicts with computational predictions, re-evaluate assay conditions (e.g., buffer pH, solubility via DLS measurements) .
- Scale-Up Challenges : For multi-gram synthesis, replace batch reactors with continuous flow systems to improve sulfonylation efficiency (residence time: 30 min, 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
